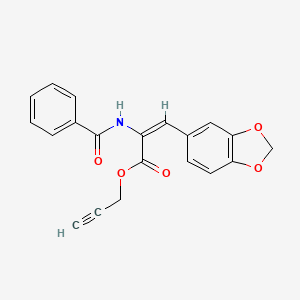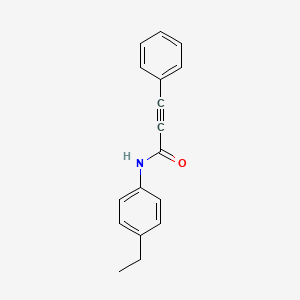![molecular formula C16H13ClO2 B5319623 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B5319623.png)
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CPOB and has been synthesized using different methods.
作用机制
The mechanism of action of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory response and the production of prostaglandins and leukotrienes. By inhibiting these enzymes, CPOB may reduce inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that CPOB inhibits the growth of cancer cells and reduces the production of inflammatory cytokines. In vivo studies have shown that CPOB reduces inflammation and the severity of symptoms in animal models of rheumatoid arthritis and multiple sclerosis. However, more research is needed to fully understand the biochemical and physiological effects of CPOB.
实验室实验的优点和局限性
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has several advantages for lab experiments. It is easy to synthesize and has high purity and yield. It has also been shown to have low toxicity in vitro and in vivo. However, CPOB has some limitations. It is not water-soluble, which may limit its use in certain experiments. It also has limited stability in solution, which may affect its effectiveness in experiments.
未来方向
There are several future directions for the study of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde. One direction is to further investigate its anti-inflammatory and anti-cancer properties and its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and breast cancer. Another direction is to study its potential use as a pesticide and its effectiveness against different pests. Additionally, more research is needed to fully understand the mechanism of action and the biochemical and physiological effects of CPOB.
合成方法
The synthesis of 5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has been achieved using different methods. One of the methods involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cinnamyl alcohol in the presence of a catalyst. Another method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cinnamaldehyde in the presence of a catalyst. Both methods yield CPOB with high purity and yield.
科学研究应用
5-chloro-2-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde has been studied extensively for its potential applications in various fields. In the field of medicine, CPOB has been shown to have anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of rheumatoid arthritis, multiple sclerosis, and breast cancer. In the field of agriculture, CPOB has been studied for its potential use as a pesticide. It has been shown to have insecticidal properties against various pests, including the tobacco hornworm and the Colorado potato beetle.
属性
IUPAC Name |
5-chloro-2-[(E)-3-phenylprop-2-enoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c17-15-8-9-16(14(11-15)12-18)19-10-4-7-13-5-2-1-3-6-13/h1-9,11-12H,10H2/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADOXLOKQKSPQFC-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=C(C=C(C=C2)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-2-(3-morpholinyl)acetamide dihydrochloride](/img/structure/B5319544.png)
![(3S*,4S*)-4-isopropoxy-1-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B5319581.png)
![N-(3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5319584.png)
![N-(2-methylphenyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5319587.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxopyrrolidin-3-yl}-2-(methylamino)nicotinamide](/img/structure/B5319594.png)
![3-[(dimethylamino)methyl]-1-(2-quinolinylcarbonyl)-3-piperidinol](/img/structure/B5319603.png)
![N-(2-{4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]phenyl}ethyl)acetamide](/img/structure/B5319611.png)
![4-(4-hydroxyphenyl)-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B5319614.png)


![3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propanamide](/img/structure/B5319634.png)
![ethyl [2-({[4-(2-pyridinyl)-1-piperazinyl]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5319638.png)
